molecular formula C21H12ClN B6596339 7-Chlorodibenzo[c,h]acridine CAS No. 859745-06-5

7-Chlorodibenzo[c,h]acridine

Cat. No.: B6596339
CAS No.: 859745-06-5
M. Wt: 313.8 g/mol
InChI Key: KXAUQHJDRHPCPU-UHFFFAOYSA-N
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Description

7-Chlorodibenzo[c,h]acridine is a polycyclic aromatic hydrocarbon with the molecular formula C21H12ClN and a molecular weight of 313.8 g/mol. It is a derivative of acridine, a class of compounds known for their broad range of biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorodibenzo[c,h]acridine typically involves the cyclization of tritylamines in the presence of copper-based salts, resulting in the cleavage of two C-H bonds and one C-N bond . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Chlorodibenzo[c,h]acridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Common substitution reactions include halogenation, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

7-Chlorodibenzo[c,h]acridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer’s disease.

    Industry: It is used in the production of dyes, pigments, and fluorescent materials for visualization of biomolecules.

Mechanism of Action

The mechanism of action of 7-Chlorodibenzo[c,h]acridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its broad range of biological activities.

    9-Phenylacridine: A derivative with similar structural features but different biological activities.

    2-Methyl-4,4-diphenylacridine: Another derivative with unique properties and applications.

Uniqueness

7-Chlorodibenzo[c,h]acridine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its utility in various industrial applications.

Properties

IUPAC Name

13-chloro-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClN/c22-19-17-11-9-13-5-1-3-7-15(13)20(17)23-21-16-8-4-2-6-14(16)10-12-18(19)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUQHJDRHPCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3Cl)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859745-06-5
Record name 7-chlorodebenzo[c,h]acridine
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